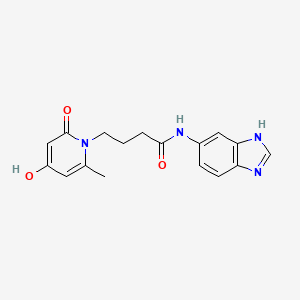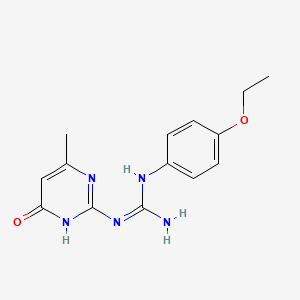![molecular formula C38H58O8 B11030800 4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid](/img/structure/B11030800.png)
4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is equally intriguing. Let’s break it down:
Name: 4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid
Structure: A complex pentacyclic triterpene
Functionalization: Derived from betulinic acid with hydroxybenzotriazole
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including functionalization and derivatization. While I don’t have the exact synthetic route for this specific compound, it likely follows principles of organic chemistry, such as protecting group strategies, cyclization reactions, and selective functional group transformations.
Industrial Production:: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes to yield sufficient quantities of the compound for research and applications.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative transformations could occur at specific positions, enhancing its reactivity.
Reduction: Reduction reactions might lead to the formation of more saturated derivatives.
Substitution: Substitution reactions could modify functional groups.
Other Transformations: Given its complex structure, it may undergo various other reactions.
Protecting Groups: Used during synthesis to selectively protect specific functional groups.
Cyclization Reagents: Facilitate ring formation.
Catalysts: For specific transformations.
Solvents: Organic solvents suitable for the reaction conditions.
Major Products:: The compound’s reactivity and stereochemistry influence the products formed. Isolation and characterization of intermediates and final products are essential.
Scientific Research Applications
Chemistry::
Bioorganic Chemistry: Investigating its interactions with biomolecules.
Natural Product Chemistry: Studying its isolation, structure elucidation, and bioactivity.
Neurodegenerative Diseases: Computational studies suggest interactions with phosphodiesterase 9, a relevant target.
Drug Discovery: Assessing its drug-likeness properties.
Pharmaceuticals: Potential as a lead compound.
Biotechnology: Applications in enzyme inhibition studies.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to unravel its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique structure sets it apart. Researchers may compare it with related triterpenes or natural products.
Properties
Molecular Formula |
C38H58O8 |
|---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
4-[[(1R,5aR,5bR,11aR)-9-(3-carboxypropanoyloxy)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H58O8/c1-23(2)24-14-19-38(22-45-31(43)12-10-29(39)40)21-20-36(6)25(33(24)38)8-9-27-35(5)17-16-28(46-32(44)13-11-30(41)42)34(3,4)26(35)15-18-37(27,36)7/h24-28,33H,1,8-22H2,2-7H3,(H,39,40)(H,41,42)/t24-,25?,26?,27?,28?,33?,35-,36+,37+,38?/m0/s1 |
InChI Key |
KVBSNHACBJJCBD-IQDFOELTSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)COC(=O)CCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide](/img/structure/B11030718.png)

![4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11030733.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)urea](/img/structure/B11030737.png)
![Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11030748.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030749.png)
![3-(2-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11030756.png)
![2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide](/img/structure/B11030758.png)
![3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030762.png)

![2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030793.png)

![N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
